molecular formula C12H14F3NO4S2 B2539157 2,2,2-trifluoroethyl 1,1-dioxo-7-(thiophen-2-yl)-1lambda6,4-thiazepane-4-carboxylate CAS No. 2034421-69-5

2,2,2-trifluoroethyl 1,1-dioxo-7-(thiophen-2-yl)-1lambda6,4-thiazepane-4-carboxylate

Cat. No.: B2539157
CAS No.: 2034421-69-5
M. Wt: 357.36
InChI Key: WSNJVOGBMHSGOS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 1,1-dioxo-7-(thiophen-2-yl)-1lambda6,4-thiazepane-4-carboxylate: is a chemical compound used in scientific research. It has diverse applications, including drug synthesis, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, such compounds are produced in specialized laboratories with stringent controls to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

    Reduction: Reduction reactions can occur, especially targeting the carbonyl groups.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoroethyl 1,1-dioxo-7-(thiophen-2-yl)-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 1,1-dioxo-7-(thiophen-2-yl)-1lambda6,4-thiazepane-4-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl 1,1-dioxo-7-(phenyl)-1lambda6,4-thiazepane-4-carboxylate
  • 2,2,2-Trifluoroethyl 1,1-dioxo-7-(pyridyl)-1lambda6,4-thiazepane-4-carboxylate

Uniqueness

2,2,2-Trifluoroethyl 1,1-dioxo-7-(thiophen-2-yl)-1lambda6,4-thiazepane-4-carboxylate is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl 1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S2/c13-12(14,15)8-20-11(17)16-4-3-10(9-2-1-6-21-9)22(18,19)7-5-16/h1-2,6,10H,3-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNJVOGBMHSGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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